3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid is a compound that combines the structural features of a cyclohexene ring with a propanol side chain and a methanesulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexen-1-yl)propan-1-ol typically involves the reaction of cyclohexene with a suitable reagent to introduce the propanol side chain. One common method is the hydroboration-oxidation reaction, where cyclohexene is treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the desired alcohol.
Methanesulfonic acid can be introduced through a sulfonation reaction, where the alcohol group of 3-(Cyclohexen-1-yl)propan-1-ol is reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base such as pyridine. This reaction results in the formation of the methanesulfonic acid ester.
Industrial Production Methods
Industrial production of 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid may involve large-scale hydroboration-oxidation and sulfonation reactions. These processes are typically carried out in batch reactors with precise control over reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The methanesulfonic acid group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Cyclohexylpropan-1-ol.
Substitution: Various methanesulfonate esters depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The methanesulfonic acid group can enhance the compound’s solubility and reactivity, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexen-1-ol: A related compound with a similar cyclohexene ring structure but lacking the propanol side chain and methanesulfonic acid group.
Cyclohexanone: An oxidized derivative of cyclohexene with a ketone functional group.
Cyclohexanecarboxylic acid: An oxidized derivative with a carboxylic acid functional group.
Uniqueness
3-(Cyclohexen-1-yl)propan-1-ol;methanesulfonic acid is unique due to the combination of its cyclohexene ring, propanol side chain, and methanesulfonic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
63715-12-8 |
---|---|
Molecular Formula |
C10H20O4S |
Molecular Weight |
236.33 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)propan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C9H16O.CH4O3S/c10-8-4-7-9-5-2-1-3-6-9;1-5(2,3)4/h5,10H,1-4,6-8H2;1H3,(H,2,3,4) |
InChI Key |
LXXYIVRLOUKZDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(=CC1)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.